2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol
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Overview
Description
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol is an organic compound with a complex structure that includes a cyclohexene ring and a pentenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.
Addition of the Pentenol Chain: The pentenol chain is introduced through a series of reactions, including alkylation and reduction processes. The specific conditions, such as temperature, pressure, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and high yield.
Purification Techniques: Utilizing distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium or platinum catalysts.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-: Similar structure but different functional groups.
Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester: Similar cyclohexene ring but different side chains.
Uniqueness
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol is unique due to its specific combination of a cyclohexene ring and a pentenol chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
70556-52-4 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(E)-2-methyl-1-(4-methylcyclohex-3-en-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C13H22O/c1-4-13(14)11(3)9-12-7-5-10(2)6-8-12/h5,9,12-14H,4,6-8H2,1-3H3/b11-9+ |
InChI Key |
XZSMHQUHZREMCJ-PKNBQFBNSA-N |
Isomeric SMILES |
CCC(/C(=C/C1CCC(=CC1)C)/C)O |
Canonical SMILES |
CCC(C(=CC1CCC(=CC1)C)C)O |
Origin of Product |
United States |
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